![molecular formula C9H11ClN2O B178171 Tebanicline CAS No. 198283-73-7](/img/structure/B178171.png)
Tebanicline
描述
准备方法
特巴尼克林的合成涉及多个步骤,从 β-内酰胺核的制备开始。 制备 β-内酰胺核最常用的方法之一是施陶丁格反应,该反应可直接获得官能化的 2-氮杂环丁酮 . 反应条件通常包括 β-内酰胺的环化、亲核取代、环加成、扩环和重排、缩环和还原 . 特巴尼克林的工业生产方法尚未得到广泛的记载,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
科学研究应用
Scientific Research Applications
-
Pain Management
- Tebanicline has been investigated for its analgesic properties, particularly in the treatment of neuropathic pain. It has shown potent antinociceptive effects in both animal models and clinical trials.
- A Phase II clinical trial demonstrated that this compound significantly reduced pain in patients with diabetic peripheral neuropathic pain (DPN), although it also led to higher dropout rates due to gastrointestinal side effects .
- Neurobiological Research
- Pharmaceutical Development
Summary of Clinical Trials Involving this compound
Study Type | Population | Dose | Outcomes | Adverse Effects |
---|---|---|---|---|
Phase II Trial | 266 patients with DPN | 150-300 µg BID | Significant pain reduction across all doses | Nausea, dizziness, vomiting, abnormal dreams |
Preclinical Studies | Rodent models | 0.04-0.12 mg/kg | Antinociceptive effects observed | Hypothermia, ataxia, impaired motor coordination |
Mechanism of Action Overview
Compound | Mechanism of Action | Target Receptors |
---|---|---|
This compound (ABT-594) | Partial agonist | α3β4, α4β2 nAChRs |
Epibatidine (parent compound) | Non-selective agonist | α4β2, α3β4, α7 nAChRs |
Case Studies
-
Analgesic Efficacy in Diabetic Peripheral Neuropathy
- In a multicenter, double-blind study, this compound was administered to patients suffering from DPN. Results indicated a statistically significant reduction in pain scores compared to placebo groups. However, the incidence of adverse effects such as nausea was notably higher among those receiving this compound .
-
Neuroprotective Effects
- Animal studies have demonstrated that this compound can enhance catecholamine release, which may contribute to its neuroprotective properties. Increased levels of adrenaline and noradrenaline were noted following administration in rodent models, suggesting potential benefits in conditions characterized by neurodegeneration .
作用机制
特巴尼克林作为神经烟碱型乙酰胆碱受体的部分激动剂,与 α3β4 和 α4β2 亚型结合 . 这种结合调节这些受体的活性,从而产生镇痛作用。 涉及的分子靶点和途径包括离子通道和神经递质释放的调节,这些都促成了其镇痛特性 .
相似化合物的比较
特巴尼克林与其他烟碱型乙酰胆碱受体激动剂类似,例如依巴他啶和 ABT-418。 特巴尼克林的独特之处在于其与依巴他啶相比的毒性降低,使其成为更安全的镇痛替代品 . 其他类似化合物包括:
依巴他啶: 一种具有高毒性的强效镇痛剂。
ABT-418: 另一种具有镇痛特性的烟碱型乙酰胆碱受体激动剂。特巴尼克林的独特之处在于其效力和毒性降低之间的平衡,使其成为进一步研究和开发的有希望的候选者.
生物活性
Tebanicline, also known as ABT-594 or ebanicline, is a synthetic compound derived from the natural alkaloid epibatidine. It acts primarily as a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, and has been studied for its potential analgesic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical findings.
This compound exhibits a high affinity for nAChRs, with an effective concentration (EC50) of approximately 140 nM for human α4β2 nAChRs in vitro . It operates primarily through:
- Agonistic Action : this compound activates nAChRs, leading to increased neurotransmitter release and modulation of pain pathways.
- Non-Opioid Analgesia : Unlike traditional analgesics that target opioid receptors, this compound provides pain relief without the associated risks of opioid dependence and side effects .
Antinociceptive Properties
Research has demonstrated this compound's potent antinociceptive (pain-relieving) effects across various models of pain:
- Formalin Test : In this model, this compound exhibited significant analgesic effects, reducing pain responses in a dose-dependent manner .
- Hot-Plate Test : It also displayed efficacy against acute thermal pain but did not show significant effects in the tail-flick assay, indicating a selective action on certain pain modalities .
- Tail-Pressure Test : this compound effectively alleviated mechanical pain, further supporting its role as a non-opioid analgesic agent .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against various pain stimuli:
Pain Model | Response to this compound | Mechanism Involved |
---|---|---|
Formalin | Significant analgesia | nAChR activation |
Hot-Plate | Significant analgesia | nAChR activation |
Tail-Flick | No significant effect | Non-selective action |
Tail-Pressure | Significant analgesia | nAChR activation |
Clinical Studies and Findings
This compound progressed to Phase II clinical trials but was ultimately discontinued due to gastrointestinal side effects that were deemed unacceptable . Despite this setback, its potential benefits in managing neuropathic pain continue to be explored. Notably:
- Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive function in rodent models, indicating potential applications beyond pain management .
Case Studies
- Animal Models : In various preclinical studies using rodent models, this compound demonstrated robust antinociceptive effects comparable to traditional analgesics but with a distinct mechanism that avoids opioid pathways .
- Human Trials : Although clinical trials were limited by adverse effects, initial findings indicated that patients experienced reduced pain levels without the typical side effects associated with opioid medications .
属性
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAGSRKQIGEBH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173555 | |
Record name | Tebanicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198283-73-7 | |
Record name | Tebanicline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198283-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tebanicline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198283737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebanicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-([(2R)-azetidin- 2-yl] methoxy)- 2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEBANICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX8NKV538 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。